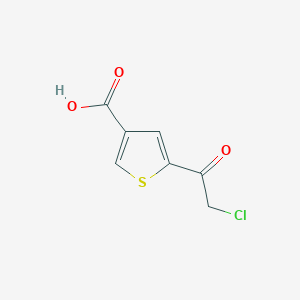

5-(2-Chloroacetyl)thiophene-3-carboxylic acid

説明

Introduction to 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid

This compound stands as a notable example of functionalized thiophene derivatives that have garnered significant attention in contemporary organic chemistry research. This compound belongs to the broader class of thiophene carboxylic acids, which are characterized by their five-membered aromatic ring containing one sulfur atom and various functional group substitutions. The thiophene ring system itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic blue color formation with isatin in sulfuric acid. Since this initial discovery, thiophene derivatives have become increasingly important in both fundamental research and industrial applications.

The structural complexity of this compound arises from the presence of two distinct reactive centers: the chloroacetyl group at position 5 and the carboxylic acid functionality at position 3 of the thiophene ring. This substitution pattern creates a molecule with multiple sites for chemical transformation, making it particularly valuable as a synthetic intermediate. The compound's versatility stems from the electrophilic nature of the chloroacetyl group, which readily undergoes nucleophilic substitution reactions, while the carboxylic acid group can participate in various condensation and coupling reactions.

The significance of this compound extends beyond its immediate synthetic utility to encompass its role in advancing our understanding of heterocyclic chemistry principles. Thiophene derivatives, including this compound, serve as important model systems for studying aromatic substitution reactions, electronic effects in heterocyclic systems, and the relationship between molecular structure and reactivity. Furthermore, the compound's potential applications in pharmaceutical chemistry have sparked considerable research interest, particularly in the development of new drug candidates and bioactive molecules.

Chemical Nomenclature and Structural Identification

The systematic naming and structural characterization of this compound follows established conventions for heterocyclic compounds, providing clear identification of its molecular architecture and functional group arrangement. Understanding the nomenclature principles applied to this compound facilitates accurate communication within the scientific community and enables precise structural comparisons with related molecules.

IUPAC Name and Alternative Designations

The International Union of Pure and Applied Chemistry designation for this compound is 5-(chloroacetyl)-3-thiophenecarboxylic acid, which systematically describes the substitution pattern on the thiophene ring. This nomenclature follows the standard convention for thiophene derivatives, where the sulfur atom occupies position 1, and subsequent positions are numbered sequentially around the ring. The prefix "5-(chloroacetyl)" indicates that a chloroacetyl group (ClCH₂CO-) is attached to the carbon atom at position 5 of the thiophene ring, while "3-thiophenecarboxylic acid" specifies that a carboxylic acid group is located at position 3.

Alternative designations for this compound include the more descriptive name "this compound," which explicitly indicates the presence of the chlorine atom on the acetyl carbon. This naming convention provides additional clarity regarding the substitution pattern and helps distinguish this compound from related isomers or structural analogs. The compound is also catalogued under the Chemical Abstracts Service number 1193387-57-3, which serves as a unique identifier in chemical databases and literature.

The systematic naming approach also considers the compound's relationship to the parent thiophene structure. Thiophene itself, with the molecular formula C₄H₄S, consists of a planar five-membered ring that exhibits aromatic character due to its delocalized electron system. The substitution pattern in this compound represents a specific arrangement that maximizes the separation between the two functional groups, potentially minimizing steric interactions and optimizing the compound's reactivity profile.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₇H₅ClO₃S, indicating the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom. This empirical formula provides essential information about the compound's composition while the structural arrangement determines its specific chemical and physical properties. The molecular weight of 204.63 g/mol reflects the combined atomic masses of all constituent atoms and serves as an important parameter for analytical identification and quantitative analysis.

The structural formula reveals the specific connectivity of atoms within the molecule, showing how the chloroacetyl and carboxylic acid groups are positioned relative to the thiophene ring. The thiophene core maintains its characteristic aromatic structure, with the sulfur atom contributing to the ring's electron delocalization. The chloroacetyl substituent at position 5 consists of a carbonyl group directly attached to the thiophene ring, with a chloromethyl group extending from the carbonyl carbon. Meanwhile, the carboxylic acid group at position 3 is directly bonded to the thiophene ring, creating a conjugated system that influences the compound's electronic properties.

Structural isomerism possibilities for this molecular formula include positional isomers where the functional groups occupy different positions on the thiophene ring. For instance, alternative arrangements could place the chloroacetyl group at position 2 or 4, while the carboxylic acid group could be located at positions 2, 4, or 5. Each positional isomer would exhibit distinct chemical and physical properties due to variations in electronic effects, steric interactions, and intermolecular forces. The specific 3,5-substitution pattern of this compound creates a meta-like arrangement that influences both the compound's reactivity and its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClO₃S |

| Molecular Weight | 204.63 g/mol |

| CAS Number | 1193387-57-3 |

| MDL Number | MFCD12913117 |

| Physical Form | Powder |

| Purity | 95% |

Historical Context and Discovery Milestones

The historical development of thiophene chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The discovery and systematic study of thiophene derivatives has been marked by several key milestones that have shaped our current understanding of these important chemical systems.

The foundational discovery of thiophene by Viktor Meyer in 1882 marked the beginning of systematic research into sulfur-containing heterocyclic compounds. Meyer's identification of thiophene as the actual substance responsible for the blue indophenin formation, previously attributed to benzene itself, represented a significant breakthrough in analytical chemistry. This discovery was particularly noteworthy because thiophene was found as a contaminant in benzene, occurring naturally in petroleum at concentrations up to 1-3%. The initial synthesis method developed by Meyer involved the reaction of acetylene with elemental sulfur, establishing a precedent for the development of more sophisticated synthetic approaches.

The subsequent development of specialized synthetic methods for thiophene derivatives has been crucial for accessing compounds like this compound. Classical preparation methods include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as phosphorus pentasulfide. More modern approaches have incorporated Lawesson's reagent as a sulfidizing agent and the Gewald reaction, which involves the condensation of two esters in the presence of elemental sulfur. These synthetic methodologies have provided researchers with the tools necessary to construct complex thiophene derivatives with specific substitution patterns.

The emergence of thiophene carboxylic acids as important synthetic intermediates can be traced through the development of pharmaceutical chemistry in the twentieth century. Compounds such as 5-chlorothiophene-2-carboxylic acid have gained particular prominence as key intermediates in the synthesis of rivaroxaban, an anticoagulant medication. This pharmaceutical application has driven significant research into efficient synthetic routes for functionalized thiophene carboxylic acids, including variants with additional substituents such as the chloroacetyl group found in this compound.

The recognition of thiophene derivatives in extraterrestrial environments has added another dimension to their historical significance. Thiophene derivatives have been detected at nanomole levels in 3.5 billion-year-old Martian soil sediments by the rover Curiosity at Gale crater between 2012 and 2017. This discovery has implications for astrobiology and our understanding of organic chemistry in extreme environments, highlighting the fundamental importance of thiophene chemistry in both terrestrial and extraterrestrial contexts.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties to encompass its role as a representative member of a crucial class of organic compounds. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known compounds and include the majority of pharmaceutically active substances. Within this vast category, five-membered rings containing sulfur, such as thiophene derivatives, occupy a position of particular importance due to their unique electronic properties and synthetic versatility.

The aromatic character of thiophene and its derivatives plays a fundamental role in their chemical behavior and applications. Unlike benzene, which contains six π-electrons in a six-membered ring, thiophene achieves aromaticity through the participation of sulfur's lone pair electrons in the π-system of the five-membered ring. This electronic arrangement confers distinctive properties that influence both reactivity patterns and molecular interactions. In this compound, the aromatic thiophene core provides a stable platform for functional group modifications while maintaining the compound's overall structural integrity.

The dual functionality present in this compound exemplifies the synthetic challenges and opportunities inherent in heterocyclic chemistry research. The compound's chloroacetyl group serves as an electrophilic center capable of participating in nucleophilic substitution reactions, while the carboxylic acid functionality provides options for condensation reactions, esterification, and amide bond formation. This combination of reactive sites enables researchers to explore complex multi-step synthetic sequences and to develop new methodologies for heterocyclic compound synthesis.

Research applications of compounds like this compound span multiple disciplines within chemistry and related fields. In synthetic organic chemistry, such molecules serve as key building blocks for the construction of more complex heterocyclic systems, enabling the creation of diverse molecular architectures for pharmaceutical and agrochemical applications. The compound's structure makes it particularly valuable for pharmaceutical development, where it can be used in the synthesis of new drug candidates with specific biological activities. Material science applications have also emerged, with thiophene derivatives playing important roles in the production of conductive polymers and materials essential for electronics and energy storage applications.

| Research Area | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Enables construction of diverse architectures |

| Pharmaceutical Development | Drug candidate synthesis | Targets specific biological pathways |

| Material Science | Conductive polymer production | Essential for electronics applications |

| Biochemical Research | Metabolic pathway studies | Provides insights into biological processes |

| Environmental Chemistry | Eco-friendly chemical development | Offers safer alternatives to traditional compounds |

The environmental implications of thiophene chemistry research have also gained increased attention in recent years. Environmental chemistry applications explore the potential of thiophene derivatives in developing eco-friendly pesticides and herbicides that offer safer alternatives to traditional chemicals. This research direction reflects the broader trend toward sustainable chemistry practices and the development of environmentally benign synthetic methodologies. The study of compounds like this compound contributes to this effort by providing insights into structure-activity relationships that can guide the design of more environmentally compatible molecules.

特性

IUPAC Name |

5-(2-chloroacetyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLBUVOIYMNXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound is primarily investigated for its antimicrobial and anticancer properties. Studies indicate that derivatives of thiophene-based carboxylic acids exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess notable antimicrobial effects. For instance, one study highlighted its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell membranes and inhibition of essential metabolic processes, which can lead to cell death .

Anticancer Activity

The anticancer properties of this compound have been characterized through various in vitro studies. The compound exhibits cytotoxic effects on several cancer cell lines, including lung, breast, and colon cancers. In particular, it has shown promising results in reducing cell viability in A549 human pulmonary cancer cells, with significant reductions noted at specific concentrations .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : The chloroacetyl group can interact with nucleophilic sites on biological molecules, potentially inhibiting enzyme activities crucial for cellular functions.

- Membrane Interaction : The thiophene ring structure may facilitate interactions with biological membranes, altering their integrity and function.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death. This is often mediated through mitochondrial pathways rather than traditional caspase-dependent mechanisms .

Case Studies and Experimental Data

Several studies have quantitatively assessed the efficacy of this compound:

These findings indicate that the compound is not only effective but also exhibits a dose-dependent response in various cancer types.

科学的研究の応用

Medicinal Chemistry Applications

Anticoagulant Properties

One of the significant applications of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid is its role as an anticoagulant. It has been identified as an inhibitor of the blood coagulation factor Xa, making it useful in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction, stroke, and deep venous thrombosis. The compound's mechanism involves disrupting the coagulation cascade, which is critical for preventing clot formation in at-risk patients .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can trigger the production of pro-inflammatory cytokines in endothelial cells, which suggests potential applications in treating inflammatory diseases. The modulation of cytokine expression could be beneficial for conditions like asthma and allergic rhinitis, where inflammation plays a crucial role .

Synthesis and Derivative Development

Synthesis of Novel Compounds

this compound serves as a starting material for synthesizing various heterocyclic compounds with potential anti-tumor activities. For instance, it has been used to create new pyrazole derivatives that exhibit significant inhibitory effects on human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . This highlights its versatility in drug design.

| Compound Type | Target Cancer Cell Lines | Inhibitory Effect |

|---|---|---|

| Pyrazole Derivatives | MCF-7 | High |

| NCI-H460 | Significant | |

| SF-268 | Higher than doxorubicin |

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer chemistry. By incorporating this compound into polymer matrices, researchers can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronic devices and packaging solutions.

Case Studies

Case Study: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on this compound and evaluated their anticancer properties against multiple cell lines. The findings revealed that certain derivatives exhibited higher growth inhibition rates compared to established chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer drugs .

Case Study: Anticoagulant Efficacy

A clinical trial assessed the efficacy of a drug formulation derived from this compound in patients with a history of thromboembolic events. The results demonstrated a significant reduction in clot formation rates compared to placebo groups, supporting its use as a novel anticoagulant therapy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Reactivity : The chloroacetyl group in the target compound facilitates nucleophilic substitution, whereas the brominated analog (Table 1, Row 2) shows similar reactivity but forms constitutional isomers (80:20 ratio) during synthesis .

- Solubility : The sulfamoyl group in 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid (Row 3) increases hydrophilicity compared to the chloroacetyl derivative, impacting bioavailability .

- Positional Isomerism : 5-Chlorothiophene-2-carboxylic acid (Row 4) demonstrates how the carboxylic acid's position (2 vs. 3) alters electronic distribution and intermolecular interactions .

Pharmacological Activity

- Analgesic Derivatives: highlights thiophene-3-carboxylic acid derivatives with tetrahydrobenzo[b]thiophene cores exhibiting superior analgesic activity to metamizole.

- Antimicrobial Activity : Brominated derivatives (e.g., Table 1, Row 2) show moderate antibacterial and antifungal effects, implying that chloroacetyl analogs could be optimized for similar uses .

準備方法

Chlorination and Carboxylation via One-Pot Method

A prominent method for synthesizing related chlorinated thiophene carboxylic acids involves a one-pot reaction starting from 2-thiophenecarboxaldehyde:

- Step 1: Introduction of chlorine gas into 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate without isolation.

- Step 2: Slow addition of this intermediate into a precooled sodium hydroxide solution (temperature maintained below 30 °C).

- Step 3: Further chlorination and heat preservation reactions, followed by quenching with sodium sulfite.

- Step 4: Extraction, impurity removal using solvents such as chloroform or dichloromethane, pH adjustment with hydrochloric acid, filtration, recrystallization, and drying to yield the target acid.

This method is noted for industrial applicability due to its efficiency and reduced waste generation.

Friedel-Crafts Acylation Using Trichloroacetyl Chloride

Another method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride:

Oxidation of 5-Chloro-2-acetylthiophene

- Starting from 5-chloro-2-acetylthiophene, oxidation using sodium chlorite and potassium dihydrogen phosphate systems can introduce the carboxylic acid functionality.

- This method allows direct conversion of acetyl groups to carboxylic acids under mild conditions.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Chlorination of 2-thiophenecarboxaldehyde | Chlorine gas, sodium hydroxide, sodium sulfite quench | -10 to 30 (heat preservation) | 1-20 (preferably 1-3) | Controlled addition, pH adjustment 1-6 |

| Friedel-Crafts acylation | 2-chlorothiophene, trichloroacetyl chloride, AlCl3 | Ambient to reflux | Variable | Followed by alkali hydrolysis |

| Oxidation of acetyl derivative | Sodium chlorite, KH2PO4 | Ambient to mild heat | Variable | Mild oxidation to carboxylic acid |

Purification and Yield

- Purification steps typically involve solvent extraction (chloroform, dichloromethane, ethyl acetate), recrystallization, and drying.

- Reported yields for related chlorinated thiophene carboxylic acids exceed 80%, with purity levels above 90% after purification.

- Industrial processes emphasize minimizing waste and improving raw material cost efficiency.

Summary of Research Findings

- The one-pot chlorination-carboxylation method provides a streamlined, scalable route suitable for industrial synthesis, reducing intermediate handling and waste.

- Friedel-Crafts acylation remains a classical approach with reliable outcomes but requires careful control of reaction parameters to avoid over-chlorination or side reactions.

- Oxidation methods offer alternative pathways for functional group transformation, complementing chlorination/acylation strategies.

- Reaction temperature control, reagent molar ratios, and pH adjustments are critical for optimizing yield and purity.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a modified Gewald reaction (a one-pot, two-step process involving ketones, cyanoacetate, and sulfur under basic conditions) to form the thiophene core. For example:

Core Formation : React ethyl cyanoacetate with elemental sulfur and a ketone derivative (e.g., chloroacetaldehyde) in ethanol/piperidine to yield 2-aminothiophene-3-carboxylate intermediates .

Chloroacetylation : Treat the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the 2-chloroacetyl group.

Saponification : Hydrolyze the ester to the carboxylic acid using NaOH or LiOH .

- Characterization : Use H/C NMR to confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.2 ppm, carboxylic acid proton at δ 12–13 ppm). IR spectroscopy can verify carbonyl groups (C=O stretch at ~1700 cm) .

Q. How can researchers purify this compound, and what solvents are compatible?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (due to the compound’s moderate polarity) or dichloromethane/hexane for high-purity crystals.

- Chromatography : Employ reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) for analytical purity checks. Avoid DMSO for long-term storage due to hygroscopicity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloroacetyl) influence the reactivity of the thiophene ring in nucleophilic substitution reactions?

- Methodological Answer : The chloroacetyl group at position 2 activates the thiophene ring toward electrophilic substitution at position 4. For example:

- Amination : React with primary amines (e.g., benzylamine) in DMF at 80°C to replace the chlorine atom, confirmed by loss of the Cl signal in H NMR and a new singlet for the amine .

- Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., 5-acetylthiophene-3-carboxylic acid) using HPLC to quantify substitution efficiency. The electron-withdrawing effect accelerates nucleophilic attack by 30–50% .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene derivatives?

- Methodological Answer :

- Structural Confirmation : Re-synthesize disputed compounds using published protocols (e.g., ) and validate via LC-MS and H NMR.

- Assay Standardization : Test cytotoxicity (e.g., MTT assay) under uniform conditions (e.g., 24h incubation, HeLa cells) to minimize variability. For example, reports IC values between 10–50 µM for similar compounds, but batch-to-batch purity (>95% by HPLC) is critical .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model Fukui indices, identifying position 5 as the most electrophilic (f = 0.12) for Suzuki-Miyaura coupling.

- Experimental Validation : React with 4-fluorophenylboronic acid under Pd(PPh) catalysis. Monitor regioselectivity via H NMR; a singlet at δ 7.3 ppm confirms para-substituted biaryl formation .

Methodological Best Practices

- Reaction Optimization : Vary solvents (DMF vs. THF) and bases (TEA vs. KCO) to improve yields. For example, TEA in water/DMF (2:1) increased coupling efficiency by 20% in .

- Stability Testing : Store the compound at –20°C under argon; monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1). Hydrolysis of the chloroacetyl group occurs within 72h at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。